
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is part of a broader class of naphthalene derivatives, which have been studied for their various biological activities.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential as an antimicrobial agent makes it a candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the electron transport chain and other vital metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: This compound shows high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than the standard isoniazid.
N-(4-Nitrophenyl)-3-hydroxynaphthalene-2-carboxamide: Demonstrates higher activity against Mycobacterium kansasii than the standard isoniazid.
Eigenschaften
CAS-Nummer |
81092-72-0 |
|---|---|
Molekularformel |
C17H12INO2 |
Molekulargewicht |
389.19 g/mol |
IUPAC-Name |
3-hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12INO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |
InChI-Schlüssel |
ONWCPBLZUHUHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



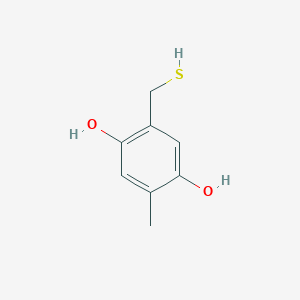
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
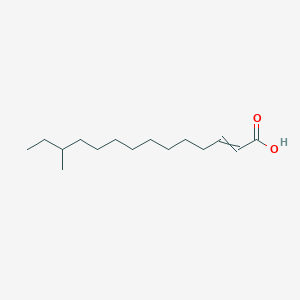

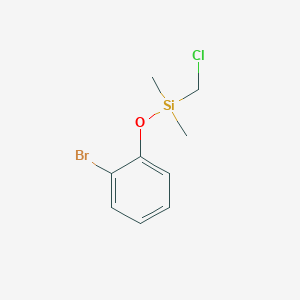
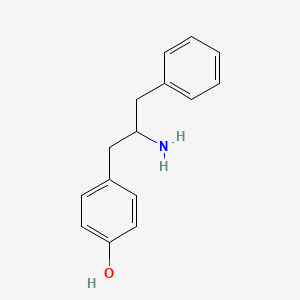
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
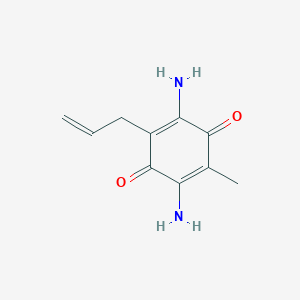

![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
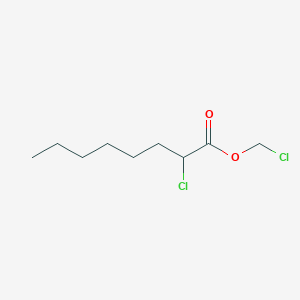
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)

